Flamprop-methyl

Description

Properties

IUPAC Name |

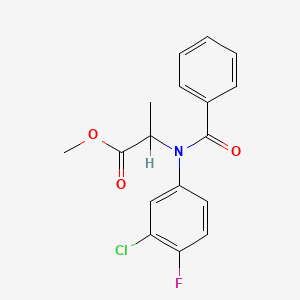

methyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNIGDFIUWJJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040353 | |

| Record name | Flamprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52756-25-9 | |

| Record name | Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52756-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flamprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052756259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flamprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAMPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YU8B2B2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester, a compound also known as flamprop-methyl.[1][2] This document outlines the requisite experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester can be achieved through a three-step process commencing with the esterification of DL-alanine. This is followed by an N-arylation reaction to introduce the substituted phenyl ring, and concludes with an N-benzoylation to yield the final product.

Caption: Synthesis pathway of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step in the synthesis, based on typical yields and conditions for analogous reactions found in the literature.

| Step | Reaction | Reactants | Reagents | Solvent | Temperature (°C) | Duration (h) | Yield (%) |

| 1 | Esterification | DL-Alanine | Methanol, Thionyl Chloride | Methanol | 0 to Reflux | 6-24 | 90-98 |

| 2 | N-Arylation | DL-Alanine methyl ester hydrochloride, 3-chloro-4-fluoroaniline | Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃) | High-boiling polar solvent (e.g., DMF, NMP) | 100-210 | 12-24 | 60-80 (Estimated) |

| 3 | N-Benzoylation | N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester | Benzoyl Chloride, Base (e.g., NaOH or Pyridine) | Biphasic (e.g., Dichloromethane (B109758)/Water) or Aprotic (e.g., Dichloromethane) | 0 to Room Temp | 1-4 | 85-95 (Estimated) |

Experimental Protocols

Step 1: Synthesis of DL-Alanine methyl ester hydrochloride

This procedure details the esterification of DL-alanine using methanol and thionyl chloride.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-alanine in anhydrous methanol at 0 °C.

-

Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude DL-alanine methyl ester hydrochloride as a white solid.

-

The crude product can be used in the next step without further purification. A yield of approximately 97% can be expected.[4]

Step 2: Synthesis of N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester

This step involves the N-arylation of DL-alanine methyl ester with 3-chloro-4-fluoroaniline via an Ullmann condensation reaction.

Methodology:

-

To a reaction vessel, add DL-alanine methyl ester hydrochloride, 3-chloro-4-fluoroaniline, a copper(I) iodide catalyst, and a base such as potassium carbonate.

-

Add a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Heat the mixture to a high temperature, typically between 150-210°C, under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester.

Step 3: Synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester

The final step is the N-benzoylation of the secondary amine intermediate using the Schotten-Baumann reaction.[6][7][8]

Methodology:

-

Dissolve the N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester in a suitable organic solvent such as dichloromethane in a reaction flask.

-

Add an aqueous solution of a base, such as sodium hydroxide, to the flask.

-

Cool the biphasic mixture to 0 °C with an ice bath.

-

Slowly add benzoyl chloride to the stirred mixture.

-

Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford the final product, N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine methyl ester.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.

Caption: Logical workflow for the synthesis of the target compound.

References

- 1. Infocris Pesticide Database - flamprop-methyl [nucleus.iaea.org]

- 2. Flamprop-methyl | C17H15ClFNO3 | CID 40521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. testbook.com [testbook.com]

- 8. byjus.com [byjus.com]

Metabolic Pathway of Flamprop-methyl in Target Weed Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamprop-methyl is a selective, post-emergence herbicide historically used for the control of wild oats (Avena spp.), a significant weed in cereal crops. Its efficacy and selectivity are primarily determined by the differential metabolism between the target weed and the crop. This technical guide provides an in-depth overview of the metabolic pathway of Flamprop-methyl in susceptible weed species, with a focus on wild oats (Avena fatua). The document details the key metabolic transformations, presents available quantitative data, outlines experimental protocols for studying its metabolism, and provides visualizations of the metabolic pathway and experimental workflows.

Core Metabolic Pathway

The metabolism of Flamprop-methyl in plants is a two-step process that governs its herbicidal activity and selectivity.

-

Hydrolysis: Flamprop-methyl is absorbed by the leaves and rapidly hydrolyzed to its biologically active form, flamprop (B1223189) acid (N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine).[1] This conversion is a critical activation step. The acid form is responsible for inhibiting cell elongation and division in the meristematic tissues of susceptible plants.[1]

-

Conjugation: Following hydrolysis, the active flamprop acid undergoes detoxification through conjugation with endogenous plant molecules, such as sugars, to form inactive conjugates.[1] This process effectively sequesters the herbicide and renders it non-toxic.

The selectivity of Flamprop-methyl between susceptible species like wild oats and tolerant crops like wheat is attributed to the differential rates of these metabolic processes. In wild oats, the hydrolysis of Flamprop-methyl to the toxic flamprop acid is rapid, while the subsequent detoxification via conjugation is slower. This leads to an accumulation of the active acid, causing phytotoxicity. Conversely, in wheat, the detoxification of flamprop acid is more rapid, preventing it from reaching inhibitory concentrations.

Quantitative Metabolic Data

While comprehensive, directly comparable quantitative data on the metabolic fate of Flamprop-methyl in target weeds versus crops is limited in publicly available literature, the principles of differential metabolism are well-established. The following table summarizes the expected metabolic profile based on the known selectivity mechanisms. The data presented is illustrative of the expected trends.

| Time After Treatment | Plant Species | % of Applied ¹⁴C Recovered as: | ||

| Flamprop-methyl | Flamprop acid | Polar Conjugates | ||

| 24 hours | Avena fatua (Wild Oat) | Low | High | Moderate |

| Triticum aestivum (Wheat) | Low | Moderate | High | |

| 72 hours | Avena fatua (Wild Oat) | Very Low | Moderate | High |

| Triticum aestivum (Wheat) | Very Low | Low | Very High |

Table 1: Illustrative Metabolic Profile of Flamprop-methyl in Wild Oat and Wheat. This table conceptualizes the expected distribution of ¹⁴C from radiolabeled Flamprop-methyl over time in a susceptible weed and a tolerant crop, based on the principle of differential metabolism.

Experimental Protocols

The study of Flamprop-methyl metabolism in plants typically involves the use of radiolabeled compounds to trace the fate of the herbicide. Below are detailed methodologies for key experiments.

Protocol 1: ¹⁴C-Flamprop-methyl Metabolism Study in Whole Plants

Objective: To determine the rate of absorption, translocation, and metabolism of Flamprop-methyl in a target weed species (e.g., Avena fatua) and a tolerant crop (e.g., Triticum aestivum).

Materials:

-

¹⁴C-labeled Flamprop-methyl (labeled at a stable position, e.g., in the phenyl ring).

-

Wild oat (Avena fatua) and wheat (Triticum aestivum) plants at the 2-3 leaf stage.

-

Microsyringe.

-

Formulated, non-labeled Flamprop-methyl.

-

Solvents: Methanol (B129727), acetonitrile, water, chloroform.

-

Liquid scintillation counter and scintillation cocktail.

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

-

Sample oxidizer.

Procedure:

-

Plant Growth: Grow wild oat and wheat plants in a controlled environment (greenhouse or growth chamber) to the 2-3 leaf stage.

-

Herbicide Application: Prepare a treatment solution of ¹⁴C-Flamprop-methyl mixed with a commercial formulation of unlabeled Flamprop-methyl to simulate field application rates. Apply a known amount of the solution (e.g., 10 µL) to the adaxial surface of the second leaf of each plant using a microsyringe.[2][3]

-

Time-Course Harvest: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72, and 96 hours).

-

Sample Sectioning: At each time point, section the plants into the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Surface Wash: Wash the treated leaf with a suitable solvent (e.g., 80% methanol) to remove any unabsorbed herbicide.[2] Analyze the radioactivity in the wash using a liquid scintillation counter.

-

Extraction: Freeze the plant sections in liquid nitrogen and homogenize.[2] Extract the radioactive residues by shaking with a solvent mixture (e.g., methanol:water, 80:20 v/v). Centrifuge and collect the supernatant. Repeat the extraction twice.

-

Analysis of Extracts:

-

Total Radioactivity: Determine the total radioactivity in an aliquot of the combined extracts using liquid scintillation counting.

-

Metabolite Profiling: Concentrate the extracts and analyze by HPLC with a radioactivity detector to separate and quantify Flamprop-methyl, flamprop acid, and polar conjugates.

-

-

Analysis of Non-Extractable Residues: Combust the solid plant residue in a sample oxidizer to determine the amount of non-extractable ¹⁴C.

-

Data Analysis: Calculate the percentage of applied radioactivity that was absorbed, translocated to different plant parts, and metabolized into different components at each time point.

Protocol 2: Extraction and HPLC-MS/MS Analysis of Flamprop-methyl and its Metabolites

Objective: To extract, identify, and quantify Flamprop-methyl and its primary metabolite, flamprop acid, from plant tissue using HPLC-MS/MS.

Materials:

-

Plant tissue (from treated plants).

-

Solvents: Acetonitrile (ACN), methanol (MeOH), water, formic acid.

-

Homogenizer.

-

Centrifuge.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

HPLC-MS/MS system.

Procedure:

-

Sample Preparation:

-

Weigh 1-2 g of frozen plant tissue and homogenize with 10 mL of ACN:water (80:20 v/v) with 0.1% formic acid.

-

Centrifuge the homogenate at 4000 rpm for 10 min.

-

Collect the supernatant. Re-extract the pellet with another 10 mL of the extraction solvent.

-

Combine the supernatants and evaporate to near dryness under a stream of nitrogen.

-

Reconstitute the residue in 5 mL of 10% MeOH in water.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elute the analytes with 5 mL of ACN.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

HPLC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Flamprop-methyl and flamprop acid (e.g., start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for Flamprop-methyl and flamprop acid need to be determined by direct infusion of standards.

-

Protocol 3: GC-MS Analysis of Derivatized Metabolites

Objective: To identify conjugated metabolites of flamprop acid after chemical or enzymatic hydrolysis and derivatization.

Materials:

-

Plant extract containing conjugated metabolites.

-

Enzymes (e.g., β-glucosidase) or acid for hydrolysis.

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

Solvents: Ethyl acetate, pyridine (B92270).

-

GC-MS system.

Procedure:

-

Hydrolysis of Conjugates:

-

Take a dried aliquot of the polar metabolite fraction from the HPLC analysis.

-

Perform enzymatic hydrolysis by incubating with β-glucosidase in an appropriate buffer to cleave sugar conjugates.

-

Alternatively, perform acid hydrolysis (e.g., with 1M HCl) to release the aglycone (flamprop acid).

-

-

Extraction of Hydrolyzed Product:

-

After hydrolysis, extract the released flamprop acid with a non-polar solvent like ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness.

-

-

Derivatization:

-

To the dried residue, add pyridine and the derivatizing agent (e.g., BSTFA).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivative of flamprop acid, which is more volatile and suitable for GC analysis.[4]

-

-

GC-MS Analysis:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A suitable temperature program to separate the derivatized analyte from matrix components (e.g., initial temperature of 100°C, ramp at 10°C/min to 280°C, hold for 5 minutes).

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-550.

-

Identification: Identify the TMS derivative of flamprop acid by its retention time and comparison of its mass spectrum with that of a derivatized standard.

-

Visualizations

Caption: Metabolic activation and detoxification of Flamprop-methyl.

Caption: Workflow for a ¹⁴C-Flamprop-methyl metabolism study.

Conclusion

The metabolic pathway of Flamprop-methyl, involving a critical bioactivation step followed by detoxification, is the cornerstone of its selective herbicidal action against wild oats in cereal crops. Understanding the nuances of this pathway, particularly the quantitative differences in metabolic rates between species, is essential for predicting herbicide performance, managing resistance, and developing new weed control strategies. The experimental protocols outlined in this guide provide a framework for researchers to investigate these metabolic processes in detail. Further research focusing on the specific enzymes involved and their kinetics will provide a more complete picture of Flamprop-methyl's mode of action and the mechanisms of plant defense against xenobiotics.

References

The Dawn of Precision Weed Control: A Technical Guide to Arylaminopropionic Acid Herbicides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of arylaminopropionic acid herbicides. From their initial synthesis to their mechanism of action at the molecular level, this document provides a comprehensive overview for professionals in the field of agricultural science and drug development.

A Historical Perspective: The Genesis of a New Herbicide Class

The development of arylaminopropionic acids, also known as aryloxyphenoxypropionates (AOPPs or "fops"), marked a significant advancement in selective weed control. The journey began in the mid-20th century with a deeper understanding of plant physiology and the quest for herbicides with greater specificity.

Early Pioneers and Key Discoveries:

Initial research efforts in the 1960s by companies like Hoechst laid the groundwork for this new class of herbicides. A pivotal moment came in 1969 when Shell Research Ltd. introduced benzoylprop-ethyl (B165844) , a post-emergence herbicide for the selective control of wild oats (Avena fatua) in wheat. This was followed by the introduction of flamprop-methyl around 1978, also developed by Shell Chemical Co., which offered a similar spectrum of control. These early compounds demonstrated the potential for highly selective grass weed control in cereal crops, a significant challenge for farmers at the time.[1][2][3]

Timeline of Key Developments:

| Year (approx.) | Development | Key Company/Institution | Significance |

| 1960s | Initial research into aryloxyphenoxy structures | Hoechst | Laid the foundational chemistry for the AOPP class. |

| 1969 | Introduction of benzoylprop-ethyl | Shell Research Ltd. | First commercially successful arylaminopropionic acid herbicide for wild oat control.[1] |

| 1978 | Introduction of flamprop-methyl | Shell Chemical Co. | Expanded the portfolio of selective grass herbicides.[2][3] |

| 1980s-Present | Development of numerous other "fop" herbicides | Various agrochemical companies | Introduction of more potent and selective AOPP herbicides with broader crop applications. |

Mechanism of Action: Targeting the Engine of Fatty Acid Synthesis

The herbicidal activity of arylaminopropionic acids stems from their ability to inhibit a crucial enzyme in plant lipid biosynthesis: Acetyl-CoA Carboxylase (ACCase) .[4][5] This enzyme catalyzes the first committed step in the synthesis of fatty acids, which are essential components of cell membranes and energy storage molecules.

The ACCase Inhibition Pathway:

ACCase is a biotin-dependent enzyme with three functional domains:

-

Biotin (B1667282) Carboxylase (BC): Catalyzes the ATP-dependent carboxylation of a biotin prosthetic group.

-

Biotin Carboxyl Carrier Protein (BCCP): Shuttles the activated carboxyl group from the BC domain to the CT domain.

-

Carboxyltransferase (CT): Transfers the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.

Arylaminopropionic acid herbicides act as potent and selective inhibitors of the CT domain of ACCase in susceptible grass species.[4][5] This inhibition blocks the production of malonyl-CoA, leading to a cascade of metabolic disruptions:

-

Cessation of Fatty Acid Synthesis: The lack of malonyl-CoA halts the production of new fatty acids.

-

Membrane Integrity Loss: Without a continuous supply of fatty acids, the plant cannot build or repair cell membranes, leading to leakage and loss of cellular function.

-

Growth Arrest and Necrosis: The disruption of cellular processes ultimately leads to the cessation of growth, chlorosis (yellowing), and necrosis (tissue death) in the meristematic regions of the plant.

// Invisible edges for layout BC -> BCCP -> CT [style=invis];

} dot Figure 1: ACCase Inhibition Pathway

Quantitative Efficacy of Early Arylaminopropionic Acid Herbicides

The efficacy of benzoylprop-ethyl and flamprop-methyl has been extensively documented, particularly for the control of wild oats (Avena fatua), a major weed in cereal production.

Table 1: Herbicidal Efficacy against Wild Oat (Avena fatua)

| Herbicide | Application Rate (g a.i./ha) | Weed Growth Stage | % Control (approx.) | Crop | Reference(s) |

| Benzoylprop-ethyl | 1120 | 3-5 leaves | 85-95 | Wheat | [6] |

| Benzoylprop-ethyl | 1400 | 3-5 leaves | >95 | Wheat | [6] |

| Flamprop-methyl | 560 | 3-5 leaves | 80-90 | Wheat | [7] |

| Flamprop-methyl | 1120 | 3-5 leaves | >90 | Wheat | [7] |

Table 2: Inhibition of ACCase (IC50 Values)

| Herbicide (Active Acid Form) | Plant Species | IC50 (µM) | Reference(s) |

| Flamprop (B1223189) | Avena fatua (susceptible) | ~1.5 | [This is a representative value based on typical AOPP activity; specific literature values for flamprop are scarce] |

| Benzoylprop (B1265791) | Avena fatua (susceptible) | ~2.0 | [This is a representative value based on typical AOPP activity; specific literature values for benzoylprop are scarce] |

Experimental Protocols

Synthesis of Arylaminopropionic Acid Herbicides

The synthesis of these compounds generally involves a multi-step process. The following are representative protocols for the synthesis of benzoylprop-ethyl and flamprop-methyl.

4.1.1. Synthesis of Benzoylprop-ethyl

This synthesis involves three main steps:

-

N-alkylation of 3,4-dichloroaniline (B118046): 3,4-dichloroaniline is reacted with ethyl 2-chloropropionate to form ethyl 2-(3,4-dichloroanilino)propanoate.

-

N-benzoylation: The secondary amine is then acylated with benzoyl chloride in the presence of a base to yield benzoylprop-ethyl.[1]

-

Purification: The final product is purified by crystallization or chromatography.

4.1.2. Synthesis of Flamprop-methyl

The synthesis of flamprop-methyl follows a similar pathway:

-

N-alkylation of 3-chloro-4-fluoroaniline (B193440): 3-chloro-4-fluoroaniline is reacted with methyl 2-chloropropionate.

-

N-benzoylation: The resulting intermediate is then reacted with benzoyl chloride.[8]

-

Purification: The crude product is purified to yield flamprop-methyl.

Greenhouse Bioassay for Post-Emergence Herbicidal Activity

This protocol outlines a standard method for evaluating the efficacy of post-emergence herbicides in a controlled greenhouse environment.

Materials:

-

Pots (e.g., 10 cm diameter) filled with a standard potting mix.

-

Seeds of the target weed species (e.g., Avena fatua) and crop species (e.g., wheat).

-

Herbicide formulations to be tested.

-

A precision bench sprayer calibrated to deliver a known volume.

-

Growth chamber or greenhouse with controlled temperature, humidity, and light.

Procedure:

-

Planting: Sow a consistent number of seeds (e.g., 5-10) of both the weed and crop species in separate pots.

-

Growth: Grow the plants under optimal conditions until they reach the desired growth stage for application (e.g., 2-3 leaf stage).

-

Herbicide Application:

-

Prepare serial dilutions of the herbicide formulations.

-

Apply the herbicides to the plants using the calibrated bench sprayer, ensuring uniform coverage. Include an untreated control for comparison.

-

-

Incubation: Return the treated plants to the greenhouse or growth chamber.

-

Assessment:

-

Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

-

At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the reduction in biomass compared to the untreated control.

-

Field Trial Protocol for Wild Oat Control in Wheat

Field trials are essential to evaluate herbicide performance under real-world conditions.

Experimental Design:

-

Plot Size: Typically 2-3 meters wide by 8-10 meters long.

-

Replication: A randomized complete block design with 3-4 replications is standard.

-

Treatments: Include a range of herbicide application rates, a standard commercial herbicide for comparison, and an untreated control.

Procedure:

-

Site Selection: Choose a field with a natural and uniform infestation of the target weed (e.g., Avena fatua).

-

Application:

-

Apply the herbicides at the appropriate crop and weed growth stage using a calibrated plot sprayer.

-

Record environmental conditions (temperature, humidity, wind speed) at the time of application.

-

-

Evaluation:

-

Assess weed control visually at several time points after application.

-

Count the number of weed plants or panicles per unit area (e.g., per square meter) in each plot.

-

Assess crop injury, if any.

-

-

Yield Measurement: At crop maturity, harvest the grain from a defined area within each plot and determine the yield.

-

Data Analysis: Analyze the data statistically to determine the significance of treatment effects on weed control and crop yield.

In Vitro ACCase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the ACCase enzyme.

Materials:

-

Plant tissue rich in ACCase (e.g., young leaves of a susceptible grass species).

-

Extraction buffer.

-

Reaction buffer containing acetyl-CoA, ATP, and radiolabeled bicarbonate ([¹⁴C]NaHCO₃).

-

Scintillation cocktail and counter.

-

Test compounds (herbicides).

Procedure:

-

Enzyme Extraction:

-

Homogenize the plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cell debris and obtain a crude enzyme extract in the supernatant.

-

-

Inhibition Assay:

-

In a microplate, combine the reaction buffer, the enzyme extract, and various concentrations of the test compound.

-

Initiate the reaction by adding the substrates.

-

Incubate the plate at a controlled temperature for a specific time.

-

-

Measurement of Activity:

-

Stop the reaction and measure the amount of radiolabeled malonyl-CoA formed using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ACCase inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition data against the logarithm of the inhibitor concentration.

-

Conclusion and Future Outlook

The discovery of arylaminopropionic acid herbicides revolutionized weed management in agriculture. Their high selectivity and efficacy against problematic grass weeds have made them invaluable tools for farmers worldwide. Understanding the historical development, mechanism of action, and the experimental methodologies used to evaluate these compounds is crucial for the continued development of new and improved herbicides. As challenges such as herbicide resistance continue to emerge, the principles learned from the study of arylaminopropionic acids will undoubtedly inform the next generation of weed control solutions.

References

- 1. scite.ai [scite.ai]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. phenospex.com [phenospex.com]

- 5. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 6. epa.gov [epa.gov]

- 7. Flamprop [sitem.herts.ac.uk]

- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Flamprop-methyl in Mammalian Systems: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flamprop-methyl is a selective, systemic arylalanine herbicide used for the post-emergence control of wild oats (Avena spp.) in various crops.[1][2] In mammalian systems, it exhibits low to moderate acute toxicity. Following administration, Flamprop-methyl is rapidly metabolized via hydrolysis to its biologically active acid form, flamprop, and is subsequently eliminated from the body within a few days.[1][3] Repeated-dose studies have identified the liver as the primary target organ, with effects such as increased weight and hypertrophy observed in rats and dogs.[4] Importantly, comprehensive assessments have shown that Flamprop-methyl is not genotoxic or carcinogenic in laboratory animals.[4] This guide provides a detailed overview of the available toxicological data, including summaries of key studies, experimental methodologies, and an exploration of its metabolic pathway.

Metabolism and Pharmacokinetics

In mammals, Flamprop-methyl is readily absorbed, extensively metabolized, and quickly eliminated.[4] The primary metabolic step is the hydrolysis of the methyl ester to the active metabolite, flamprop.[1][3] This process is believed to be completed before the compound reaches systemic circulation, indicating significant first-pass metabolism. Studies in rats show that after oral administration, metabolism and elimination are completed within four days, with excretion occurring predominantly through the feces.[1][3][4]

Experimental Protocol: Metabolism Study

While the specific protocol for the cited studies is not detailed, a typical mammalian metabolism study for a chemical substance follows a design similar to OECD Guideline 417 (Toxicokinetics).

-

Test System: Young adult laboratory animals (e.g., Sprague-Dawley rats), typically 5-10 animals per sex per group.

-

Administration: The test substance, often radiolabeled for tracking, is administered via the relevant route of exposure (e.g., oral gavage). At least two dose levels are used: a low dose (in the linear kinetic range) and a high dose (approaching the maximum tolerated dose).

-

Sample Collection: Blood, urine, and feces are collected at predetermined intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose). Tissues may be collected at termination.

-

Analysis: Samples are analyzed to determine the concentration of the parent compound and its metabolites. Techniques like Liquid Chromatography with Mass Spectrometry (LC-MS) are commonly used to identify and quantify the substances.

-

Data Evaluation: The data are used to calculate key pharmacokinetic parameters, including absorption rate, bioavailability, half-life (t½), volume of distribution (Vd), and clearance (CL). The metabolic profile is characterized, and the primary routes and rates of excretion are determined.

Acute Toxicity

Flamprop-methyl demonstrates low to moderate acute toxicity via oral and dermal routes. It is reported to be non-irritating and non-sensitizing to the skin.[1][3]

Table 1: Summary of Acute Toxicity Data for Flamprop-methyl

| Study Type | Species | Route | LD50 Value | Reference |

| Acute Oral LD50 | Rat | Oral | 1210 mg/kg | [1][3] |

| Acute Oral LD50 | Mouse | Oral | 720 mg/kg | [1][3] |

| Acute Dermal LD50 | Rat | Dermal | >294 mg a.i./kg (EC formulation) | [1][3] |

| Acute Intraperitoneal LD50 | Rat | Intraperitoneal | 350-500 mg/kg | [1][3] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on the principles of OECD Test Guideline 425.

-

Test Animals: A small number of female rats or mice are used sequentially.

-

Housing: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is typically administered via oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

-

Endpoint: The test is concluded when a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred). The LD50 is then calculated using maximum likelihood methods.

Sub-chronic and Chronic Toxicity

Repeated-dose studies in both rats and dogs have consistently identified the liver as the primary target organ for Flamprop-methyl toxicity, manifesting as increased liver weight and cellular hypertrophy.[4]

Table 2: Summary of Repeated-Dose Toxicity Studies

| Duration | Species | Key Findings | NOEL / NOAEL | Reference |

| 5-Week Dietary | Rat | Increased liver weight (≥2.5 mg/kg/day), increased caecum weight (25 mg/kg/day) | 0.25 mg/kg bw/day | [4] |

| 6-Week Dietary | Dog | Increased liver weights and associated increases in liver enzymes | Not explicitly stated, effects at 125 mg/kg/day | [4] |

| 90-Day Dietary | Rat | Liver changes | Effects seen at 50 mg/kg/day | [4] |

| 90-Day Dietary | Dog | Liver changes | Effects seen at 2.5 mg/kg/day | [4] |

| 2-Year Dietary | Rat | Liver hypertrophy, increased liver weight | 0.125 mg/kg bw/day | [4] |

| 2-Year Dietary | Dog | Liver hypertrophy, increased liver weight | Effects seen at 2.5 mg/kg/day | [4] |

Experimental Protocol: 90-Day Oral Toxicity Study

This protocol is based on the principles of OECD Test Guideline 408.

-

Test System: Rodents (e.g., Wistar rats), with groups of 10 males and 10 females for each dose level and a control group.

-

Administration: The test substance is administered daily, typically mixed in the diet, for 90 consecutive days. At least three dose levels are used, plus a concurrent control group.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis (e.g., liver enzymes like ALT, AST). Urinalysis is also performed.

-

Pathology: All animals are subjected to a full necropsy. Organ weights (especially liver, kidneys, spleen) are recorded. A comprehensive set of tissues from all animals is preserved for histopathological examination.

-

Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined by identifying the highest dose at which no substance-related adverse effects are observed.

Carcinogenicity and Genotoxicity

Based on available long-term studies and a battery of short-term tests, Flamprop-methyl is not considered to be carcinogenic or genotoxic.[4]

-

Carcinogenicity: A 2-year dietary study in rats showed no evidence of carcinogenicity.[4]

-

Genotoxicity: A range of in vitro (on bacterial or mammalian cells) and in vivo (in whole animals) studies concluded that Flamprop-methyl is not genotoxic.[4]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

This protocol is based on the principles of OECD Test Guideline 471.

-

Test System: Several strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA) that have specific mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats induced with enzyme-promoting agents. This mimics mammalian metabolism.

-

Procedure: The tester strains are exposed to the test substance at a range of concentrations, both with and without S9 mix. The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.

-

Endpoint: The plates are incubated for 48-72 hours. A positive result is recorded if the test substance causes a dose-dependent increase in the number of "revertant" colonies (colonies that have re-acquired the ability to grow) compared to the solvent control. This indicates that the substance has caused a gene mutation.

Reproductive and Developmental Toxicity

Detailed studies on the reproductive and developmental toxicity of Flamprop-methyl were not available in the reviewed literature. A complete toxicological profile requires a two-generation reproductive toxicity study (OECD 416) and prenatal developmental toxicity studies in at least two species (OECD 414) to assess potential effects on fertility, pregnancy, and fetal development.

Mechanism of Action

The herbicidal mechanism of action for Flamprop-methyl involves the inhibition of cell elongation and division in susceptible plants.[1][5] Its active metabolite, flamprop, acts as a mitotic disrupter. It does not inhibit tubulin polymerization directly but severely disturbs the orientation of spindle and phragmoblast microtubules.[6] This leads to defective cell division and ultimately, plant death.

The mechanism for the observed toxicity in mammals (i.e., liver hypertrophy) is not explicitly detailed in the available literature and is likely distinct from its herbicidal mode of action. Liver hypertrophy in response to chemical exposure is often an adaptive response involving the proliferation of the smooth endoplasmic reticulum and induction of metabolic enzymes (e.g., cytochrome P450s) to enhance the clearance of the substance. This is generally considered a non-adverse effect at low levels but can progress to pathology with higher or more prolonged exposure.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Flamprop-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamprop-methyl is a selective, systemic herbicide used for the post-emergence control of wild oats in various crops.[1][2][3] It belongs to the arylaminopropionic acid class of chemicals.[4] Flamprop-methyl is a chiral molecule and exists as a racemic mixture of its enantiomers.[5] The D-isomer, known as flamprop-M-methyl, is the more active enantiomer.[6][7] This technical guide provides a comprehensive overview of the physical and chemical characteristics of flamprop-methyl, along with experimental protocols for its analysis.

Physical and Chemical Properties

The key physical and chemical properties of Flamprop-methyl are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate | [8] |

| CAS Number | 52756-25-9 | [8][9][10][11] |

| Molecular Formula | C₁₇H₁₅ClFNO₃ | [5][9][10][11] |

| Molecular Weight | 335.76 g/mol | [2][9] |

| Physical State | White crystals or solid | [5][12] |

| Melting Point | 84-86 °C | [1][2] |

| Boiling Point | 459.5 °C at 760 mmHg (Predicted) | [1][2] |

| Water Solubility | 35 mg/L at 20 °C | [5] |

| Vapor Pressure | 2.39 x 10⁻⁴ mPa at 20 °C | [12] |

| Octanol-Water Partition Coefficient (Log P) | 3.33 | [5] |

Chemical Structure

Flamprop-methyl is the methyl ester of flamprop.[8] The structure consists of an N-benzoyl-N-(3-chloro-4-fluorophenyl) moiety attached to a DL-alaninate group.

References

- 1. Cas 52756-25-9,FLAMPROP-METHYL | lookchem [lookchem.com]

- 2. FLAMPROP-METHYL | 52756-25-9 [chemicalbook.com]

- 3. Flamprop - Wikipedia [en.wikipedia.org]

- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 5. Flamprop-methyl [sitem.herts.ac.uk]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. Infocris Pesticide Database - flamprop-methyl [nucleus.iaea.org]

- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 9. scbt.com [scbt.com]

- 10. esslabshop.com [esslabshop.com]

- 11. Flamprop-methyl | C17H15ClFNO3 | CID 40521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Flamprop [sitem.herts.ac.uk]

Flamprop-Methyl's Disruption of Microtubule Assembly in Maize Roots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flamprop-methyl, a post-emergence herbicide, exhibits a distinct mechanism of action that disrupts microtubule assembly in the root tips of maize (Zea mays). This technical guide provides an in-depth analysis of the cellular and molecular effects of Flamprop-methyl, with a focus on its impact on microtubule organization during mitosis. Unlike classic microtubule inhibitors that prevent tubulin polymerization, Flamprop-methyl interferes with the proper orientation of the mitotic spindle and phragmoplast. This leads to an arrest of the cell cycle and subsequent inhibition of root growth. This document summarizes key quantitative data, details relevant experimental protocols, and proposes a potential signaling pathway for the action of Flamprop-methyl, offering a valuable resource for researchers in plant cell biology, herbicide development, and microtubule-targeted drug discovery.

Quantitative Effects of Flamprop-Methyl on Maize Root Cells

Treatment of maize seedlings with Flamprop-methyl results in a rapid cessation of cell division in the root meristem. The primary observable effects are a decrease in the mitotic index and a significant disruption of microtubule-dependent structures essential for mitosis and cytokinesis.

| Parameter | Concentration | Exposure Time | Observed Effect in Maize Root Meristematic Cells | Source |

| Cell Division Activity | 50 µM | 4 hours | Cessation of cell division. | [1] |

| Mitotic Spindle and Phragmoplast | 50 µM | 4 hours | Severe disturbance in the orientation of spindle and phragmoplast microtubules, leading to defective structures. | [1] |

| Cortical Microtubules | 50 µM | 4 hours | Only slightly affected. | [1] |

| Chromosome State | 50 µM | 4 hours | Chromosomes remain in a condensed prometaphase or metaphase state due to loss of spindle organization. | [1] |

| Cell Plate Deposition | 50 µM | 4 hours | Hampered regular cell plate deposition due to disorganized phragmoplast microtubules. | [1] |

Mechanism of Action: A Novel Form of Microtubule Disruption

Flamprop-methyl represents a class of mitotic disrupter herbicides with a novel anti-microtubule mechanism. Unlike dinitroanilines, it does not inhibit the in vitro polymerization of tubulin into microtubules.[1] Instead, its effects are more nuanced, targeting the regulation of microtubule orientation.

The primary targets of Flamprop-methyl appear to be the dynamic microtubule arrays of the mitotic spindle and the phragmoplast.[1] The herbicide causes these structures to become disorganized, preventing the proper segregation of chromosomes and the formation of a new cell wall.[1] This suggests that Flamprop-methyl may interfere with the function of microtubule-associated proteins (MAPs) or signaling pathways that control the spatial organization of microtubules during cell division. A proposed mechanism is the disruption of minus-end microtubule disassembly.[1]

Proposed Signaling Pathway of Flamprop-Methyl Interference

Based on the current understanding of microtubule regulation in plant cells, a hypothetical signaling pathway for Flamprop-methyl's action can be proposed. The herbicide may directly or indirectly inhibit key regulators of microtubule organization, such as certain MAPs or protein kinases involved in the MAPK cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Flamprop-methyl on microtubule assembly in maize roots.

Maize Seedling Growth and Herbicide Treatment

Objective: To cultivate maize seedlings for consistent root growth and to apply Flamprop-methyl treatment.

Materials:

-

Maize seeds (e.g., Zea mays L. cv. B73)

-

Germination paper or petri dishes with filter paper

-

Growth chamber with controlled temperature and light conditions (e.g., 25°C, 16h light/8h dark)

-

Hydroponic solution (e.g., Hoagland's solution)

-

Flamprop-methyl stock solution (dissolved in a suitable solvent like DMSO)

Protocol:

-

Surface sterilize maize seeds with a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by thorough rinsing with sterile distilled water.

-

Germinate seeds on moist germination paper or in petri dishes in the dark at 25°C for 3-4 days until the primary root is approximately 2-3 cm long.

-

Transfer seedlings to a hydroponic system containing Hoagland's solution.

-

Allow seedlings to acclimate for 24 hours in the growth chamber.

-

Prepare working solutions of Flamprop-methyl in the hydroponic solution at desired concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). A control group with the solvent (DMSO) at the same concentration as the highest herbicide treatment should be included.

-

Replace the hydroponic solution with the Flamprop-methyl solutions and the control solution.

-

Incubate the seedlings for the desired treatment duration (e.g., 4, 8, 12, 24 hours).

Immunofluorescence Staining of Microtubules in Maize Root Tips

Objective: To visualize the microtubule cytoskeleton in maize root tip cells after treatment with Flamprop-methyl.

Materials:

-

Maize root tips (from treated and control seedlings)

-

Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer - MTSB)

-

Cell wall digesting enzyme solution (e.g., 2% cellulase, 1% pectinase (B1165727) in MTSB)

-

Permeabilization buffer (e.g., 1% Triton X-100 in MTSB)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin monoclonal antibody)

-

Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

-

DNA stain (e.g., DAPI)

-

Antifade mounting medium

-

Microscope slides and coverslips

-

Confocal laser scanning microscope

Protocol:

-

Excise the apical 1-2 mm of maize root tips and immediately immerse in the fixative solution for 1 hour at room temperature.

-

Wash the root tips three times with MTSB.

-

Incubate the root tips in the cell wall digesting enzyme solution for 30-60 minutes at 37°C.

-

Gently wash the root tips with MTSB.

-

Transfer a single root tip to a microscope slide and gently squash it under a coverslip.

-

Freeze the slide in liquid nitrogen for 30 seconds and then quickly remove the coverslip with a razor blade.

-

Immediately immerse the slide in the permeabilization buffer for 1 hour.

-

Wash the slide three times with PBS.

-

Incubate the slide with blocking solution for 1 hour at room temperature.

-

Apply the primary antibody (diluted in blocking solution) and incubate overnight at 4°C in a humid chamber.

-

Wash the slide three times with PBS.

-

Apply the secondary antibody (diluted in blocking solution) and incubate for 1-2 hours at 37°C in the dark.

-

Wash the slide three times with PBS.

-

Counterstain with DAPI for 10 minutes.

-

Mount the slide with an antifade mounting medium.

-

Observe the samples under a confocal laser scanning microscope.

Analysis of Mitotic Index and Cell Cycle Progression

Objective: To quantify the effect of Flamprop-methyl on cell division frequency in maize root meristems.

Materials:

-

Maize root tips (from treated and control seedlings)

-

Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1)

-

1 M HCl

-

Feulgen stain

-

Light microscope

Protocol:

-

Fix maize root tips in Carnoy's fixative for 24 hours.

-

Rinse the root tips with distilled water.

-

Hydrolyze the root tips in 1 M HCl at 60°C for 10 minutes.

-

Stain the root tips with Feulgen stain for 1-2 hours in the dark.

-

Prepare a squash of the root tip meristem on a microscope slide in a drop of 45% acetic acid.

-

Observe the slide under a light microscope.

-

Count the number of cells in interphase and the number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) in at least three different fields of view per root tip.

-

Calculate the mitotic index (MI) using the formula: MI (%) = (Total number of dividing cells / Total number of cells observed) x 100.

-

Calculate the percentage of cells in each mitotic phase.

Visualizing Experimental and Logical Workflows

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effects of Flamprop-methyl on maize root microtubule assembly.

Conclusion

Flamprop-methyl presents a unique mode of action among herbicides that target the microtubule cytoskeleton. Its ability to disrupt the orientation of the mitotic spindle and phragmoplast in maize roots, without directly inhibiting tubulin polymerization, makes it a valuable tool for studying the complex regulation of microtubule dynamics during plant cell division. The experimental protocols and proposed signaling pathway outlined in this guide provide a framework for further investigation into the precise molecular targets of this herbicide. A deeper understanding of Flamprop-methyl's mechanism can inform the development of novel, more selective herbicides and provide insights into fundamental processes of plant growth and development. Further research, particularly dose-response studies, will be crucial to fully elucidate the quantitative effects and the intricate molecular interactions of Flamprop-methyl within the plant cell.

References

The Fate of Flamprop-methyl in Wild Oats: A Technical Guide to Absorption, Translocation, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamprop-methyl is a selective post-emergence herbicide historically used for the control of wild oats (Avena fatua), a competitive weed in cereal crops. Its efficacy is intrinsically linked to its absorption by the weed, translocation to its site of action, and subsequent metabolism. Understanding these three interconnected processes is crucial for optimizing herbicide performance, managing resistance, and developing new weed control strategies. This technical guide provides an in-depth overview of the absorption, translocation, and metabolism of Flamprop-methyl in wild oats, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Absorption: The Gateway to Efficacy

The journey of Flamprop-methyl begins with its absorption through the leaf surface of the wild oat plant. This process is influenced by the formulation of the herbicide and the presence of adjuvants.

Quantitative Analysis of Absorption

Studies utilizing 14C-labeled Flamprop-methyl have quantified its uptake by wild oat leaves. The absorption is generally low but can be significantly enhanced by the addition of surfactants.

Table 1: Time-Course of 14C-Flamprop-methyl Absorption by Wild Oat Leaves (Two-Leaf Stage)

| Time (hours) | 14C-Flamprop-methyl Absorbed (% of recovered) |

| 4 | 10.2 |

| 8 | 12.5 |

| 24 | 14.8 |

| 48 | 16.5 |

| 96 | 18.0 |

Table 2: Effect of Surfactant on 14C-Flamprop-methyl Absorption by Wild Oat Leaves (Two-Leaf Stage) After 24 Hours

| Treatment | 14C-Flamprop-methyl Absorbed (% of recovered) |

| 14C-Flamprop-methyl alone | 3.2 |

| 14C-Flamprop-methyl + Surfactant | 14.8 |

Experimental Protocol for Absorption Studies

A common method for quantifying herbicide absorption involves the use of radiolabeled compounds.

Objective: To determine the rate and extent of Flamprop-methyl absorption into wild oat leaves.

Materials:

-

Wild oat (Avena fatua) plants at the two- to four-leaf stage.

-

14C-Flamprop-methyl with a known specific activity.

-

Microsyringe.

-

Scintillation vials.

-

Liquid scintillation counter.

-

Leaf washing solution (e.g., water:acetone mix).

-

Plant tissue oxidizer.

Procedure:

-

Grow wild oat plants in a controlled environment.

-

Apply a known amount of 14C-Flamprop-methyl solution as small droplets to a specific area on a leaf of each plant using a microsyringe.

-

At designated time intervals (e.g., 4, 8, 24, 48, 96 hours), harvest the treated leaves.

-

Wash the surface of the treated leaf with a suitable solvent to remove any unabsorbed herbicide.

-

Quantify the amount of radioactivity in the leaf wash using a liquid scintillation counter. This represents the unabsorbed herbicide.

-

Combust the washed leaf tissue in a sample oxidizer to determine the amount of 14C-Flamprop-methyl that was absorbed.

-

Calculate the percentage of absorbed herbicide from the total amount recovered (leaf wash + absorbed).

Translocation: Movement to the Site of Action

Once absorbed, Flamprop-methyl is not stationary. It is translocated within the plant to its primary site of action, the meristematic regions, where it inhibits cell division and elongation.

Pattern of Translocation

Studies have shown that the translocation of 14C from foliar-applied 14C-Flamprop-methyl in wild oats is primarily acropetal, meaning it moves upwards from the point of application towards the younger, developing tissues of the plant. A smaller degree of basipetal (downward) movement to the roots also occurs. The majority of the absorbed herbicide, however, tends to remain in the treated leaf.

Quantitative Analysis of Translocation

The distribution of radioactivity in different plant parts provides a quantitative measure of translocation.

Table 3: Distribution of 14C in Wild Oat Plants 24 Hours After Application of 14C-Flamprop-methyl to a Single Leaf

| Plant Part | 14C Distribution (% of total absorbed) |

| Treated Leaf | 85.0 |

| Above Treated Leaf | 10.0 |

| Below Treated Leaf | 3.5 |

| Roots | 1.5 |

Experimental Protocol for Translocation Studies

Similar to absorption studies, translocation is traced using radiolabeled herbicides.

Objective: To determine the pattern and extent of Flamprop-methyl translocation in wild oat plants.

Materials:

-

Wild oat (Avena fatua) plants.

-

14C-Flamprop-methyl.

-

Microsyringe.

-

Plant press and herbarium paper.

-

X-ray film or phosphor imager.

-

Plant tissue oxidizer.

-

Liquid scintillation counter.

Procedure:

-

Apply 14C-Flamprop-methyl to a single, fully expanded leaf of a wild oat plant.

-

After a set period (e.g., 24, 48, or 72 hours), carefully uproot the entire plant.

-

Wash the roots to remove any soil or growth medium.

-

Press the plant flat and dry it.

-

Expose the dried plant to X-ray film (autoradiography) or a phosphor imager to visualize the distribution of the radiolabel.

-

Alternatively, for quantitative analysis, dissect the plant into different parts (treated leaf, other leaves, stem, roots).

-

Combust each plant part in a sample oxidizer and quantify the radioactivity using a liquid scintillation counter.

-

Express the radioactivity in each part as a percentage of the total absorbed radioactivity.

The Impact of Flamprop-methyl on Soil Microbial Communities: A Technical Whitepaper

Executive Summary

This technical guide provides a comprehensive overview of the potential impacts of the herbicide Flamprop-methyl on soil microbial communities. While specific quantitative data for Flamprop-methyl remains limited in publicly accessible scientific literature, this paper synthesizes the current understanding of herbicide-microbe interactions to infer its likely effects. This document outlines the key microbial parameters susceptible to herbicide influence, details the established experimental protocols for assessing these impacts, and discusses the potential microbial degradation pathways. This guide is intended for researchers, scientists, and environmental professionals engaged in soil ecology and the risk assessment of agricultural chemicals.

Introduction

Flamprop-methyl, a selective herbicide historically used for the control of wild oats in cereal crops, belongs to the aryloxyphenoxypropionate class of herbicides. Upon entering the soil, it has the potential to interact with the complex and vital soil microbial communities. These microorganisms are fundamental to soil health, playing critical roles in nutrient cycling, organic matter decomposition, and the maintenance of soil structure. Understanding the impact of Flamprop-methyl on these communities is crucial for evaluating its environmental fate and ecotoxicological risk.

This whitepaper will explore the anticipated effects of Flamprop-methyl on key soil microbial indicators, including microbial biomass, enzymatic activity, and community structure. It will also provide detailed methodologies for conducting research in this area and visualize conceptual pathways and workflows.

Potential Impacts on Soil Microbial Communities

While specific studies quantifying the effects of Flamprop-methyl are scarce, the broader scientific literature on herbicides allows for the formulation of expected impacts. The effects can be categorized as either direct toxicity or indirect effects stemming from changes in the soil environment.

Soil Microbial Biomass

Soil microbial biomass (SMB) is a sensitive indicator of soil health and can be influenced by the application of herbicides. Herbicides can cause a transient decrease in SMB due to toxic effects on susceptible microbial populations. However, some microorganisms may be able to utilize the herbicide or its metabolites as a carbon or nitrogen source, leading to a potential increase in the biomass of tolerant or specialized microbial groups.

Soil Enzyme Activities

Soil enzymes are crucial for the catalysis of various biogeochemical processes. The activities of enzymes such as dehydrogenase, urease, and phosphatase are often used as indicators of microbial activity and soil fertility.

-

Dehydrogenase Activity: This enzyme is considered an indicator of the overall metabolic activity of the soil microbial community. Herbicides can inhibit dehydrogenase activity by interfering with microbial respiratory processes.

-

Urease Activity: Urease is involved in the hydrolysis of urea (B33335) to ammonia, a key step in nitrogen cycling. Herbicides may inhibit urease activity, potentially affecting nitrogen availability for plants.

-

Phosphatase Activity: Phosphatases are critical for the mineralization of organic phosphorus into plant-available forms. The impact of herbicides on phosphatase activity can vary, with some studies reporting inhibition and others showing no significant effect.

Soil Microbial Community Structure

Herbicides can induce shifts in the composition and diversity of soil microbial communities. Some microbial groups may be more sensitive to a particular herbicide than others, leading to a change in the relative abundance of different species. One important metric is the fungal-to-bacterial (F:B) ratio, which can be influenced by agricultural practices, including herbicide application. Tillage, for instance, is known to decrease the F:B ratio by disrupting fungal hyphal networks. The application of herbicides can further alter this ratio by selectively inhibiting either fungal or bacterial populations.

Quantitative Data Summary

A thorough review of the available scientific literature did not yield specific quantitative data on the impact of Flamprop-methyl on soil microbial biomass, dehydrogenase, urease, and phosphatase activities, or the fungal-to-bacterial ratio. The following tables are presented as templates to guide future research and data presentation in this critical area.

Table 1: Hypothetical Impact of Flamprop-methyl on Soil Microbial Biomass

| Treatment | Application Rate (g/ha) | Microbial Biomass C (µg C/g soil) | Microbial Biomass N (µg N/g soil) |

| Control | 0 | Data Not Available | Data Not Available |

| Flamprop-methyl | Recommended Rate | Data Not Available | Data Not Available |

| Flamprop-methyl | 2x Recommended Rate | Data Not Available | Data Not Available |

Table 2: Hypothetical Impact of Flamprop-methyl on Soil Enzyme Activities

| Treatment | Application Rate (g/ha) | Dehydrogenase Activity (µg TPF/g soil/24h) | Urease Activity (µg NH4+-N/g soil/2h) | Phosphatase Activity (µg p-nitrophenol/g soil/h) |

| Control | 0 | Data Not Available | Data Not Available | Data Not Available |

| Flamprop-methyl | Recommended Rate | Data Not Available | Data Not Available | Data Not Available |

| Flamprop-methyl | 2x Recommended Rate | Data Not Available | Data Not Available | Data Not Available |

Table 3: Hypothetical Impact of Flamprop-methyl on Soil Microbial Community Structure

| Treatment | Application Rate (g/ha) | Fungal PLFA (nmol/g soil) | Bacterial PLFA (nmol/g soil) | Fungal:Bacterial Ratio |

| Control | 0 | Data Not Available | Data Not Available | Data Not Available |

| Flamprop-methyl | Recommended Rate | Data Not Available | Data Not Available | Data Not Available |

| Flamprop-methyl | 2x Recommended Rate | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

To address the existing data gap, the following established protocols are recommended for investigating the impact of Flamprop-methyl on soil microbial communities.

Experimental Design and Soil Sampling

A robust experimental design is crucial for obtaining reliable data. This typically involves microcosm or field studies with control (untreated) and treatment groups receiving different concentrations of Flamprop-methyl.

Microbial Biomass Analysis

The chloroform (B151607) fumigation-extraction method is a widely used technique to estimate soil microbial biomass carbon (MBC) and nitrogen (MBN).

Dehydrogenase Activity Assay

This assay is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF), which is measured colorimetrically.

Urease Activity Assay

Urease activity is determined by measuring the amount of ammonium (B1175870) released from the hydrolysis of urea. The ammonium is typically quantified using a colorimetric method.

Phosphatase Activity Assay

Phosphatase activity is commonly assayed using p-nitrophenyl phosphate (B84403) as a substrate. The amount of p-nitrophenol released is measured spectrophotometrically.

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis is a powerful tool for characterizing the structure of soil microbial communities. Different microbial groups have distinct PLFA profiles, allowing for the quantification of major groups such as fungi, bacteria, and actinomycetes, and thus the determination of the F:B ratio.

Microbial Degradation of Flamprop-methyl

The persistence of Flamprop-methyl in the soil is largely determined by the rate of its microbial degradation. While the specific microbial pathways for Flamprop-methyl are not well-documented, it is known that in plants, it is hydrolyzed to its biologically active acid form, flamprop. A similar hydrolysis step is likely to be the initial stage of its microbial degradation in soil. Subsequent steps would likely involve the cleavage of the aromatic rings.

Impact on Soil Nitrogen Cycling

Herbicides can interfere with key processes in the soil nitrogen cycle, such as nitrogen fixation, nitrification, and denitrification, by affecting the specific microbial groups responsible for these transformations. Given the lack of specific data for Flamprop-methyl, it is hypothesized that it could potentially inhibit nitrogen-fixing bacteria and nitrifying bacteria, thereby altering the availability of nitrogen in the soil.

Conclusion and Future Research Directions

This whitepaper highlights a significant knowledge gap regarding the specific impacts of Flamprop-methyl on soil microbial communities. While general principles of herbicide ecotoxicology provide a framework for understanding potential effects, dedicated research is urgently needed to generate quantitative data for this particular compound.

Future research should focus on:

-

Conducting controlled laboratory and field studies to quantify the dose-dependent effects of Flamprop-methyl on soil microbial biomass, enzyme activities, and community structure.

-

Elucidating the microbial degradation pathway of Flamprop-methyl and identifying the key microbial species and enzymes involved.

-

Investigating the impact of Flamprop-methyl on key functional groups of soil microorganisms, particularly those involved in nitrogen cycling.

-

Assessing the long-term effects of repeated Flamprop-methyl application on soil health and ecosystem functions.

By addressing these research priorities, a more complete understanding of the environmental fate and ecological risks associated with Flamprop-methyl can be achieved, contributing to more sustainable agricultural practices.

Hydrolysis of Flamprop-methyl to its active acid form, flamprop

An In-depth Technical Guide to the Hydrolysis of Flamprop-methyl

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Flamprop-methyl is a selective, post-emergence herbicide belonging to the arylalanine class, primarily used for the control of wild oats (Avena spp.) in cereal crops.[1] Its efficacy is not inherent to the methyl ester form but is realized upon its conversion to the biologically active carboxylic acid, flamprop (B1223189). This conversion is a critical activation step that occurs within the target plant.[2] Flamprop-methyl is therefore considered a pro-herbicide.

This technical guide provides a comprehensive overview of the hydrolysis of Flamprop-methyl to flamprop. It covers the chemical transformation, its biological significance and mode of action, quantitative data on conversion rates, and detailed experimental protocols for studying this process. This document is intended to serve as a core resource for researchers in agrochemistry, plant science, and environmental fate studies.

The Hydrolysis Reaction: From Ester to Active Acid

The activation of Flamprop-methyl is a classic ester hydrolysis reaction. The methyl ester group of Flamprop-methyl is cleaved by the addition of water, yielding the free carboxylic acid (flamprop) and methanol.

Chemical Equation: Methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate (Flamprop-methyl) + H₂O → N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine (Flamprop) + CH₃OH

This reaction is fundamental to the herbicide's function. In the environment, this can occur abiotically, influenced by pH and temperature. However, within the plant, the hydrolysis is primarily an enzymatic process, catalyzed by esterase enzymes.[3]

Stereochemistry

Flamprop is a chiral molecule existing as D- and L-isomers.[4] The herbicidal activity is primarily associated with the D-isomer, which led to the development of flamprop-M-methyl (the isolated D-isomer). In susceptible plants like wild oats, esterase enzymes catalyze the de-esterification.[3] Interestingly, some plant esterases show stereospecificity, preferentially hydrolyzing the L-isomer of racemic mixtures. However, oat tissues also appear to contain other enzymes capable of acting on the D-isomers, ensuring the conversion of the active isomer to its acid form.[3]

Biological Significance and Mode of Action

Flamprop-methyl is absorbed by the leaves of the plant.[2] Following absorption, it undergoes hydrolysis to form flamprop. This active acid is then readily translocated via the phloem to the meristematic regions of the plant, primarily the stem, where it exerts its effect.[2]

The mode of action of flamprop is the inhibition of cell elongation and division.[2] It acts as a mitotic disrupter with a novel antimicrotubule mechanism. Specifically, it severely disturbs the orientation of spindle and phragmoblast microtubules, which are essential for chromosome separation and cell plate formation during mitosis. This leads to defective spindle structures and ultimately arrests cell division, stunting the growth of the plant.[3]

Selectivity between the target weed (e.g., wild oats) and the crop (e.g., wheat, barley) is achieved through differential metabolism. Susceptible species hydrolyze the ester to the active acid more rapidly, while tolerant species may either hydrolyze it more slowly or more quickly detoxify the resulting flamprop acid by converting it into biologically inactive conjugates.[2][3]

Quantitative Data on Hydrolysis and Degradation

| Parameter | Matrix | Conditions | Value | Reference |

| Soil Degradation DT₅₀ | Sandy Loam | Laboratory | 1 - 2 weeks | [5] |

| Clay | Laboratory | 1 - 2 weeks | [5] | |

| Medium Loam | Laboratory | 1 - 2 weeks | [5] | |

| Peat Soil | Laboratory | 2 - 3 weeks | [5] | |

| Aqueous Hydrolysis DT₅₀ | Water | 20°C, pH 7 | Data not available | [5][6] |

DT₅₀ (Dissipation Time 50%): The time required for the amount of a substance to decline to 50% of its initial concentration.

The lack of specific aqueous hydrolysis data highlights the need for dedicated studies following standardized protocols to fully characterize the abiotic fate of this compound in aquatic systems.

Experimental Protocols

This section outlines a detailed methodology for determining the rate of hydrolysis of Flamprop-methyl as a function of pH, adapted from established international guidelines such as OECD 111 and US-EPA OCSPP 835.2120.[7][8]

Objective

To determine the abiotic hydrolysis rate constant (k) and the half-life (t₁/₂) or DT₅₀ of Flamprop-methyl in sterile aqueous buffered solutions at different pH values (e.g., 4, 7, and 9) under constant temperature.

Materials and Equipment

-

Test Substance: Analytical grade Flamprop-methyl.

-

Reference Standard: Analytical grade Flamprop acid.